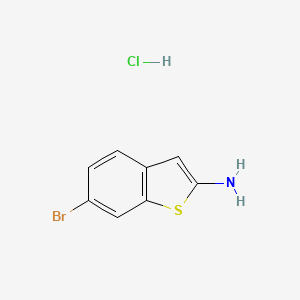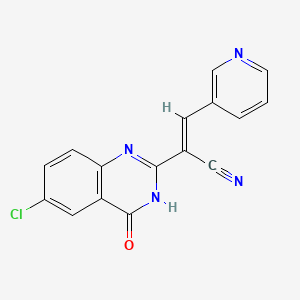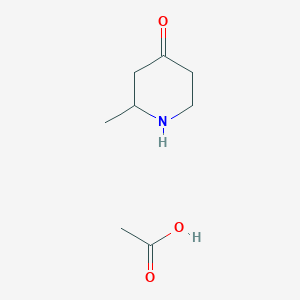
2-Methyl-4-piperidinone acetate
描述
2-Methyl-4-piperidinone acetate is a chemical compound that belongs to the class of piperidinones, which are six-membered heterocyclic compounds containing nitrogen Piperidinones are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products
作用机制
Target of Action
2-Methyl-4-piperidinone acetate, also known as 2-methylpiperidin-4-one, acetic acid, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been found to have various pharmacological applications
Biochemical Pathways
Piperidine derivatives, in general, have been found to play a significant role in the pharmaceutical industry
Result of Action
生化分析
Biochemical Properties
These reactions could potentially interact with enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Similar compounds, such as piperidine, have shown potential clinical activity against various types of cancers when treated alone or in combination with other drugs .
Molecular Mechanism
Piperidine derivatives have been shown to interact with various signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
Temporal Effects in Laboratory Settings
Similar compounds have shown promising anticancer activity in laboratory settings .
Dosage Effects in Animal Models
Similar compounds have shown therapeutic potential against various types of cancers in animal models .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds have been shown to be transported and distributed within cells and tissues .
Subcellular Localization
Similar compounds have been shown to have specific subcellular localizations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-piperidinone acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of unsaturated δ-lactams, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the oxidation of piperidines using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .
Industrial Production Methods
Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These processes involve the reaction of ammonium acetate with alkenes and unsaturated carbonyl compounds in the presence of a catalyst. The use of organophotocatalysis has also been explored to streamline the production process, allowing for the one-step synthesis of substituted piperidinones .
化学反应分析
Types of Reactions
2-Methyl-4-piperidinone acetate undergoes various chemical reactions, including:
Oxidation: Converts the compound into its corresponding N-oxide using oxidizing agents.
Reduction: Reduces the compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Involves the replacement of functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted piperidinones, depending on the specific reagents and conditions used .
科学研究应用
2-Methyl-4-piperidinone acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
相似化合物的比较
Similar Compounds
4-Piperidone: Another piperidinone derivative with similar structural features but different functional groups.
2,6-Dimethylpiperidine: A related compound with two methyl groups on the piperidine ring.
Piperidine: The parent compound of piperidinones, lacking the carbonyl group.
Uniqueness
2-Methyl-4-piperidinone acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
属性
IUPAC Name |
acetic acid;2-methylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2H4O2/c1-5-4-6(8)2-3-7-5;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNYMZXLAXMKNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2641238.png)
![N-(2-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2641239.png)
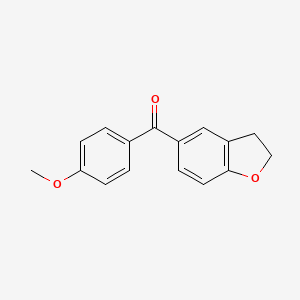
![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2641241.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)
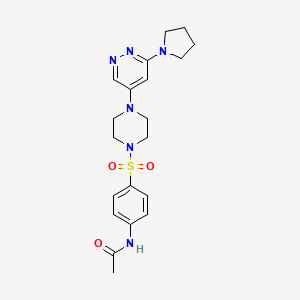
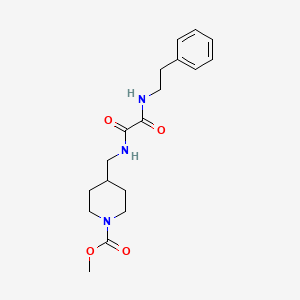
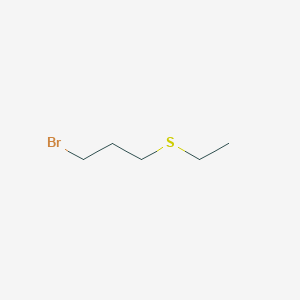

![N-[(3,3-Dimethoxycyclopentyl)methyl]prop-2-enamide](/img/structure/B2641252.png)
